molecular formula C17H21N5OS2 B2594508 N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 1030767-46-4

N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2594508
CAS No.: 1030767-46-4
M. Wt: 375.51
InChI Key: YSTFJGKYYWGRIN-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that includes a cyano group, a thiophene ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Thiophene Ring: This step involves the incorporation of the thiophene moiety through a coupling reaction.

    Attachment of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.

    Final Assembly: The final step involves the coupling of the intermediates to form the desired compound under controlled conditions, such as specific temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thiophene ring, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The cyano group and the triazole ring are likely to play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The thiophene ring may contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-furan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Uniqueness

What sets N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide apart from similar compounds is its specific combination of functional groups, which may confer unique biological activity and chemical reactivity. The presence of the cyclopropyl group, in particular, can influence the compound’s three-dimensional structure and its interaction with biological targets.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS2/c1-11(2)17(3,10-18)19-14(23)9-25-16-21-20-15(13-5-4-8-24-13)22(16)12-6-7-12/h4-5,8,11-12H,6-7,9H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTFJGKYYWGRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C2CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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